molecular formula C6H15NO2S B1524414 3,3-Dimethylbutane-1-sulfonamide CAS No. 854462-44-5

3,3-Dimethylbutane-1-sulfonamide

Cat. No.: B1524414
CAS No.: 854462-44-5
M. Wt: 165.26 g/mol
InChI Key: AFODNAMKZDWBCK-UHFFFAOYSA-N
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Description

Contextualization within the Sulfonamide Functional Group Class

The sulfonamide moiety, with its characteristic SO₂NH₂ group, is a structural feature of immense importance in the chemical sciences. wisdomlib.org Its prevalence is largely due to its role in a wide array of pharmaceuticals and its utility in organic synthesis.

The sulfonamide functional group (R-S(=O)₂-NR₂) is a critical organosulfur component found in numerous chemical compounds. wikipedia.org Its rigid structure often results in crystalline derivatives, a property historically used for the identification of amines. wikipedia.org The significance of the sulfonamide group extends across various scientific domains:

Medicinal Chemistry: The discovery of sulfonamide-based antibacterial agents, known as sulfa drugs, was a pivotal moment in medicine, heralding the age of antibiotics. wikipedia.org These compounds act as competitive inhibitors of dihydropteroate (B1496061) synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria. wikipedia.org Beyond their antibacterial applications, sulfonamides are integral to drugs for treating a multitude of conditions, including those for cancer, central nervous system disorders, diabetes, and inflammation. wisdomlib.orgwikipedia.orgfrontiersrj.comscispace.com The metabolic stability of the sulfonamide group, being more robust than the amide bond, makes it an attractive feature in drug design. researchgate.net

Organic Synthesis: In synthetic organic chemistry, the sulfonamide group serves as a versatile pharmacophore and a useful functional handle. tandfonline.com The development of efficient methods for creating sulfonamides remains a key research focus. frontiersrj.comfrontiersrj.com The classic method involves the reaction of a sulfonyl chloride with an amine. wikipedia.org

Industrial Applications: The utility of sulfonamide-containing compounds is not limited to pharmaceuticals. They are also employed as herbicides, fungicides, and components in dyes and lubricating greases. researchgate.net

Application AreaSignificance of Sulfonamide Moiety
Medicinal Chemistry Core component of sulfa drugs and various other therapeutics. wisdomlib.orgwikipedia.org
Organic Synthesis Used to create crystalline derivatives for identification. wikipedia.org
Industrial Chemistry Found in herbicides, fungicides, and dyes. researchgate.net

For a considerable period, aliphatic sulfonamides were relatively underexplored compared to their aromatic counterparts, primarily due to a perception of them being less active as carbonic anhydrase inhibitors (CAIs). nih.gov This was attributed to the generally higher pKa of their sulfonamide -NH₂ group. nih.gov However, this perspective has shifted significantly in recent years.

Research has now demonstrated that various aliphatic sulfonamides are potent inhibitors of several carbonic anhydrase (CA) isoforms implicated in pathological conditions. nih.gov This has opened new avenues for the rational design of novel, isoform-specific CAIs. Studies have shown that substitutions on the aliphatic carbon atom can modulate the inhibitor's affinity for a specific CA isoform, highlighting a delicate balance of electrostatic and steric effects within the enzyme's active site. nih.gov The development of new synthetic methodologies, such as visible-light-activated protocols, has also made the synthesis of a wide range of novel aliphatic sulfonamides more accessible and efficient. jove.com This renewed interest is paving the way for the exploration of aliphatic sulfonamides in complex natural products and other biologically active molecules. jove.com

Role of 3,3-Dimethylbutane-1-sulfonamide as a Research Substrate and Building Block

While specific, in-depth research literature focusing solely on this compound is not abundant, its constituent parts and related structures are well-studied, suggesting its potential as a valuable research chemical. The neopentyl group (3,3-dimethylbutyl) is a sterically demanding substituent known to influence reaction pathways and molecular conformations.

The synthesis of aliphatic sulfonamides, in general, has seen significant advancements. The traditional method involves the reaction of sulfonyl chlorides with amines. wikipedia.org More contemporary methods focus on greener and more efficient pathways, including visible light-activated synthesis using sulfamoyl chlorides. jove.com

The compound this compound itself is commercially available, indicating its use as a building block or a substrate in chemical research. Its physical and chemical properties, such as its powder form, are documented by chemical suppliers.

PropertyValue
IUPAC Name 3,3-dimethylpentane-1-sulfonamide
CAS Number 2022297-90-9
Physical Form Powder

It is important to note that one source lists the IUPAC name as 3,3-dimethylpentane -1-sulfonamide, which differs from the subject compound 3,3-dimethylbutane -1-sulfonamide. sigmaaldrich.com This highlights the need for careful verification of compound identity in research.

The reactivity of related compounds provides insights into the potential transformations of this compound. For instance, studies on 3,3-dimethylbutanal and 3,3-dimethylbutanone reveal their role in tropospheric chemistry and as intermediates in organic synthesis. copernicus.org Similarly, 3,3-dimethyl-1-butene (B1661986) is a known reagent in organic synthesis, undergoing reactions like oxidation and copolymerization. chemicalbook.com These examples underscore the synthetic utility of the 3,3-dimethylbutyl scaffold.

Current Research Frontiers and Unexplored Areas in Sulfonamide Chemistry

The field of sulfonamide chemistry is dynamic, with several exciting frontiers and areas ripe for exploration.

Novel Synthetic Methodologies: A primary focus of current research is the development of more efficient, sustainable, and versatile methods for sulfonamide synthesis. frontiersrj.comfrontiersrj.comresearchgate.net This includes exploring new catalysts, reaction conditions, and starting materials to broaden the scope of accessible sulfonamide structures. researchgate.net

Combating Antimicrobial Resistance: A significant challenge in modern medicine is the rise of drug-resistant pathogens. nih.gov Research is actively pursuing the design and synthesis of novel sulfonamide derivatives that can overcome existing resistance mechanisms. tandfonline.com This includes creating hybrid molecules that combine the sulfonamide scaffold with other bioactive moieties. tandfonline.com

Expanded Therapeutic Applications: While the antibacterial properties of sulfonamides are well-established, researchers are continuously exploring their potential in other therapeutic areas. This includes their use as anticancer agents, anti-inflammatory drugs, and treatments for neurodegenerative diseases like Alzheimer's. frontiersrj.comscispace.com The ability to tune the properties of sulfonamides through structural modification makes them highly adaptable for targeting a wide range of biological targets. tandfonline.com

Metal-Based Sulfonamide Complexes: The coordination of sulfonamides to metal ions is an emerging area of research. tandfonline.com These metal-based compounds have shown promise as therapeutic candidates with enhanced bioactivities and the potential to overcome drug resistance. tandfonline.com

Understanding Aliphatic Sulfonamides: Despite recent progress, the full potential of aliphatic sulfonamides remains an area with significant room for exploration. nih.gov Further investigation into their structure-activity relationships, particularly as enzyme inhibitors, could lead to the development of new and highly selective therapeutic agents. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,3-dimethylbutane-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO2S/c1-6(2,3)4-5-10(7,8)9/h4-5H2,1-3H3,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFODNAMKZDWBCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CCS(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

854462-44-5
Record name 3,3-dimethylbutane-1-sulfonamide
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Ii. Advanced Synthetic Methodologies and Strategic Approaches to 3,3 Dimethylbutane 1 Sulfonamide and Its Derivatives

De Novo Synthesis Routes for 3,3-Dimethylbutane-1-sulfonamide

The foundational methods for constructing the sulfonamide scaffold from basic precursors remain highly relevant. These de novo routes offer versatility and are often the first choice for the synthesis of novel sulfonamide-containing molecules.

Conventional Amidation Reactions with Sulfonyl Chlorides

The most traditional and widely practiced method for synthesizing sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine. cbijournal.comfishersci.it This approach is favored for its straightforward nature and the commercial availability of a wide array of starting materials. cbijournal.com The reaction typically proceeds in the presence of a base to neutralize the hydrochloric acid byproduct. fishersci.it For the synthesis of this compound, this would involve the reaction of 3,3-dimethylbutane-1-sulfonyl chloride with ammonia (B1221849) or a suitable ammonia surrogate. nih.gov

Recent developments have focused on improving the efficiency and scope of this reaction. For instance, microwave-assisted preparations starting from sulfonic acids can proceed via a sulfonyl chloride intermediate, offering high yields. cbijournal.com Additionally, solvent-free conditions using catalysts like zinc oxide nanoparticles have been reported for the chemoselective synthesis of sulfonamides from primary amines and sulfonyl chlorides. cbijournal.com

Oxidative Coupling Strategies of Thiols and Amines

More recent strategies have focused on the direct synthesis of sulfonamides from readily available thiols and amines, bypassing the need for pre-functionalized sulfonyl chlorides. nih.gov These oxidative coupling methods are environmentally benign and offer a more direct route to the desired products. nih.govnih.gov

One such method involves an electrochemical oxidative coupling of thiols and amines. nih.govnih.gov This process is driven by electricity, requires no sacrificial reagents or catalysts, and can be completed in a very short time, with hydrogen as the only byproduct. nih.govnih.gov For the synthesis of derivatives of this compound, this would involve the reaction of 3,3-dimethylbutane-1-thiol (B2894784) with a suitable amine under electrochemical conditions. The reaction proceeds through the formation of a disulfide intermediate, which is then further oxidized and coupled with the amine. nih.gov

Another approach utilizes a combination of hydrogen peroxide (H₂O₂) and thionyl chloride (SOCl₂) for the direct oxidative conversion of thiols to sulfonyl chlorides, which can then react in a one-pot synthesis with amines to form sulfonamides in excellent yields. organic-chemistry.org This method is fast, efficient, and demonstrates broad applicability with various thiols and amines. organic-chemistry.org

A mild and practical method for synthesizing various sulfonyl derivatives, including sulfonamides, involves the oxidative functionalization of thiols using dimethyl sulfoxide (B87167) (DMSO) and hydrobromic acid (HBr). nih.gov This system allows for the one-pot synthesis of sulfonamides by generating the sulfonyl bromide in situ, which then reacts with an amine. nih.gov

Incorporation of Sulfur Dioxide (SO₂) from Alternative Sources

The use of gaseous sulfur dioxide (SO₂) in synthesis can be challenging due to its toxicity and handling difficulties. ox.ac.uk To overcome this, stable and solid SO₂ surrogates have been developed, enabling safer and more convenient sulfonamide synthesis. ox.ac.ukafinitica.comorganic-chemistry.org

A prominent example is DABCO-bis(sulfur dioxide) (DABSO), a bench-stable solid that can be used as a direct replacement for gaseous SO₂. afinitica.comorganic-chemistry.orgox.ac.ukresearchgate.net In one approach, DABSO is combined with a Grignard reagent to form a sulfinate, which is then converted in situ to the corresponding sulfonamide. afinitica.comorganic-chemistry.orgcapes.gov.br This method has been successfully applied to the synthesis of a range of sulfonamides. afinitica.comorganic-chemistry.org

Inorganic sulfites, such as potassium metabisulfite (B1197395) and sodium metabisulfite, are also attractive and inexpensive surrogates for SO₂ in sulfonylation reactions. rsc.orgresearchgate.net These can be used under various conditions, including transition-metal catalysis or radical processes, to produce diverse sulfonyl compounds like sulfonamides. rsc.orgresearchgate.net

Metal-Catalyzed Synthetic Approaches

Metal-catalyzed reactions have emerged as powerful tools for the synthesis of sulfonamides, offering high efficiency, selectivity, and functional group tolerance. These methods often enable the formation of carbon-nitrogen bonds under milder conditions than traditional methods.

Copper-Catalyzed N-Arylation and Cross-Coupling Reactions

Copper catalysis has a long history in the formation of C-N bonds and has been extensively applied to the synthesis of N-arylsulfonamides. dntb.gov.ua These reactions typically involve the coupling of a sulfonamide with an aryl halide. nih.govresearchgate.net The use of microwave heating has been shown to significantly accelerate these reactions, leading to high yields in shorter reaction times.

Modern advancements in this area include the use of specific ligands to improve the efficiency and scope of copper-catalyzed N-arylation. For example, the combination of copper salts with oxalamides or 4-hydroxypicolinamides provides a powerful catalytic system for the N-arylation of a wide range of sulfonamides with (hetero)aryl bromides and chlorides. nih.govresearchgate.netresearchgate.net This methodology has even been applied to the direct sulfonamidation of marketed drugs containing chloro-aryl moieties. nih.govresearchgate.net

Furthermore, copper-catalyzed three-component reactions have been developed for the synthesis of sulfonamides. One such system utilizes aryl halides, elemental sulfur, and imidazopyridines to produce thioarylated imidazoheterocycles. nih.gov Another approach involves the oxidative coupling of sodium sulfinates and amines using either oxygen or DMSO as the oxidant, which proceeds through a single electron transfer pathway. rsc.org A synergetic photoredox and copper catalysis strategy has also been reported for the synthesis of sulfonamides from aryl radical precursors, amines, and a sulfur dioxide source. acs.org

Manganese-Catalyzed N-Alkylation Utilizing Alcohols

Manganese, an earth-abundant and less toxic metal, has gained attention as a catalyst for N-alkylation reactions. organic-chemistry.orgorganic-chemistry.orgresearchgate.netnih.govacs.orgresearchgate.net A notable application is the N-alkylation of sulfonamides using alcohols as the alkylating agents. organic-chemistry.orgorganic-chemistry.orgnih.govacs.orgresearchgate.net This "borrowing hydrogen" approach is environmentally friendly, as water is the only byproduct. organic-chemistry.orgresearchgate.net

One efficient method employs a well-defined and bench-stable Mn(I) PNP pincer precatalyst. organic-chemistry.orgacs.orgresearchgate.net This system allows for the mono-N-alkylation of a diverse range of aryl and alkyl sulfonamides with both benzylic and simple primary aliphatic alcohols in excellent yields. organic-chemistry.orgacs.orgresearchgate.net The reaction proceeds via the manganese-mediated oxidation of the alcohol to an aldehyde, followed by condensation with the sulfonamide to form an N-sulfonylimine, which is then reduced by the manganese hydride species. acs.orgresearchgate.net

Another practical method utilizes manganese dioxide (MnO₂) as a catalyst under solvent-free conditions and in the presence of air. organic-chemistry.orgnih.gov This approach provides an efficient N-alkylation of various sulfonamides and amines using alcohols as green alkylating reagents. organic-chemistry.orgnih.gov The reaction is believed to proceed through Mn-mediated alcohol oxidation, condensation, and transfer hydrogenation steps. organic-chemistry.org

A manganese-mediated, cobalt-catalyzed three-component reaction has also been developed for the synthesis of (diarylmethyl)sulfonamides from sulfonamides, carbonyl compounds, and organic bromides. nih.gov This organometallic Mannich-like process occurs rapidly at room temperature. nih.gov

Indium-Catalyzed Sulfonylation

Indium-catalyzed reactions have emerged as a valuable tool in organic synthesis due to the unique properties of indium metal, which is stable in air and water, and possesses low toxicity. thieme-connect.de A facile and efficient method for the synthesis of a wide array of sulfonamides has been developed using a catalytic amount of indium metal. elsevierpure.com This process involves the reaction of sulfonyl chlorides with amines and is notable for its mild, base-free conditions. organic-chemistry.org

The reaction tolerates a broad range of substrates, including less nucleophilic and sterically hindered anilines, and can also be applied to the synthesis of sulfonic esters from alcohols. thieme-connect.deelsevierpure.com While reactions at room temperature can be slow, elevated temperatures in solvents like acetonitrile (B52724) or DMF significantly improve yields. organic-chemistry.org A key advantage of this methodology is the potential for catalyst recycling; indium metal can be recovered and reused multiple times without a significant loss of activity. organic-chemistry.org

For the synthesis of this compound, this method would involve the reaction of 3,3-dimethylbutane-1-sulfonyl chloride with ammonia or a protected amine source in the presence of catalytic indium. The general conditions are outlined below:

Reactants Catalyst Solvent Conditions Yield Reference
Sulfonyl Chloride, AmineIndium Metal (0.1 equiv)AcetonitrileRoom Temp. to RefluxHigh organic-chemistry.org
Sulfonyl Chloride, AlcoholIndium Metal (0.1 equiv)AcetonitrileRefluxExcellent thieme-connect.de

This approach circumvents the need for strong bases, which can cause side reactions, and offers a practical and scalable route to sulfonamides. organic-chemistry.org

Palladium-Catalyzed Methods for Sulfonamide Construction

Palladium catalysis is a cornerstone of modern organic synthesis, and its application in forming C-N and C-S bonds is well-established. While direct palladium-catalyzed synthesis of primary alkylsulfonamides like this compound from simple precursors is less common, palladium catalysis plays a crucial role in the derivatization and synthesis of more complex sulfonamide structures.

For instance, palladium-catalyzed cross-coupling reactions are instrumental in the N-arylation of sulfonamides. acs.org These methods typically involve the coupling of a sulfonamide with an aryl halide or triflate. Furthermore, palladium catalysts are effective for the synthesis of dienes from allenes and organic halides, a reaction that could be adapted for complex functionalization of the alkyl chain of this compound derivatives. nih.gov

Recent advancements have also seen the development of palladium-catalyzed methods for the synthesis of alkyl indium reagents from unactivated alkyl chlorides, which can then participate in cross-coupling reactions with aryl halides. nih.govnjtech.edu.cn This two-step, one-pot procedure could be envisioned for the synthesis of aryl-substituted derivatives of this compound.

The potential involvement of Pd(III) intermediates in such catalytic cycles is a subject of ongoing research and is believed to play a role in certain oxidative C-H coupling reactions. researchgate.net

Functionalization and Derivatization Strategies of the this compound Scaffold

The this compound scaffold offers several sites for functionalization, allowing for the generation of a diverse library of derivatives. Key strategies focus on modifications at the nitrogen atom and along the neohexyl alkyl chain. researchgate.net

The nitrogen atom of the sulfonamide is a primary site for introducing structural diversity.

N-Alkylation: The synthesis of N-alkylated sulfonamides is a fundamental transformation. ionike.com Classical methods often involve the reaction of a sulfonamide with an alkyl halide. tandfonline.com More advanced and greener approaches utilize alcohols as alkylating agents through "borrowing hydrogen" or "hydrogen autotransfer" mechanisms, catalyzed by transition metals like iron, iridium, or manganese. ionike.comrsc.orgorganic-chemistry.org These methods are attractive as they often produce water as the only byproduct. ionike.com Anion exchange resins have also been employed to facilitate the mono-N-alkylation of sulfonamides with alkyl halides, offering a simple procedure with high yields. tandfonline.com

N-Arylation: The introduction of an aryl group on the sulfonamide nitrogen can be achieved through various methods. Copper-catalyzed Chan-Lam and Buchwald-Hartwig cross-coupling reactions are powerful tools for this transformation, typically using arylboronic acids or aryl halides. acs.orgnih.govrsc.org Transition-metal-free methods have also been developed, for example, using o-silylaryl triflates in the presence of cesium fluoride. acs.orgnih.gov

N-Acylation: Acylation of the sulfonamide nitrogen can be readily accomplished using acyl chlorides or anhydrides. More sophisticated methods for creating peptide-like conjugates involve coupling with amino acids or dipeptides using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or benzotriazole-mediated approaches. nih.gov

Reaction Type Reagents Catalyst/Promoter Key Features References
N-AlkylationAlcoholsFeCl₂, Ir-complex, Mn-complexGreen, Water as byproduct ionike.comrsc.orgorganic-chemistry.org
N-AlkylationAlkyl HalidesAnion Exchange ResinHigh yields, Simple procedure tandfonline.com
N-ArylationArylboronic AcidsCopper AcetateMild, Room temperature nih.govrsc.org
N-Arylationo-Silylaryl TriflatesCesium FluorideTransition-metal-free acs.orgnih.gov
N-AcylationDipeptidesDCC, BenzotriazoleFormation of peptide conjugates nih.gov

The neohexyl group of this compound provides opportunities for further functionalization, although the steric hindrance of the tert-butyl group can influence reactivity.

Halogenation: The introduction of halogens onto the alkyl chain can provide a handle for further synthetic transformations. nih.gov While direct C-H halogenation of such an unactivated alkyl chain can be challenging, radical-based methods or functionalization of precursor molecules could be employed.

Hydroxylation: Selective hydroxylation of the alkyl chain can be achieved through various oxidative methods. The resulting alcohol can then be used for further derivatization.

Carbonylation: The introduction of a carbonyl group can be accomplished through oxidation of a hydroxylated intermediate to an aldehyde or ketone. For example, 3,3-dimethylbutanol can be oxidized to 3,3-dimethylbutyraldehyde. google.com This aldehyde could then be used in various reactions to extend or modify the carbon skeleton before or after the formation of the sulfonamide.

Late-stage C-H functionalization directed by the sulfonamide group itself is an emerging and powerful strategy for diversifying drug candidates and other complex molecules. acs.org These methods can allow for selective olefination, arylation, alkylation, halogenation, and carbonylation at positions that might be difficult to access through traditional synthetic routes.

The concept of molecular hybridization, which involves combining two or more pharmacophores into a single molecule, is a growing strategy in medicinal chemistry. dergipark.org.tr Sulfonamides are excellent candidates for this approach due to their wide range of biological activities. researchgate.net

Novel hybrid molecules can be synthesized by conjugating the this compound scaffold with other biologically active moieties such as benzothiazoles, carbamates, or various heterocyclic systems like pyrazoles and triazoles. dergipark.org.trscilit.commedjchem.com The synthesis of these hybrids often involves the N-functionalization strategies described previously, such as acylation or alkylation, to link the different components. These hybrid compounds are designed to potentially interact with multiple biological targets, offering new therapeutic possibilities. scilit.com

Green Chemistry Principles and Sustainable Synthesis

The application of green chemistry principles to the synthesis of sulfonamides is an area of increasing focus, aiming to reduce the environmental impact of chemical processes. tandfonline.comsci-hub.seresearchgate.net Key strategies include the use of water as a solvent, solvent-free (neat) reaction conditions, and the development of catalytic systems that minimize waste. rsc.orgrsc.org

For the synthesis of sulfonamides, including this compound, several green methodologies have been reported:

Synthesis in Water: The reaction of sulfonyl chlorides with amines can be carried out efficiently in water, often with simple pH control using an inorganic base like sodium carbonate. sci-hub.sersc.org This approach eliminates the need for volatile and often toxic organic solvents, and product isolation can be as simple as filtration after acidification. rsc.org

Solvent-Free Synthesis: Mechanochemistry, or performing reactions in a ball mill without bulk solvents, is a powerful green chemistry tool. rsc.org A one-pot, two-step mechanochemical procedure has been developed for sulfonamide synthesis from disulfides. This method involves a tandem oxidation-chlorination followed by amination. rsc.org Other solvent-free approaches include the reaction of amines with sulfonyl chlorides at room temperature. sci-hub.se

Catalytic, Atom-Economical Reactions: The use of alcohols as alkylating agents in N-alkylation reactions, catalyzed by earth-abundant metals like iron, is a prime example of a green and atom-economical process where the main byproduct is water. ionike.com

Sustainable Reagents: Efforts are being made to replace hazardous reagents. For example, one-pot syntheses of sulfonamides from nitroarenes, boronic acids, and potassium pyrosulfite avoid the need to pre-form and isolate reactive sulfonyl chlorides. researchgate.net

These sustainable approaches not only reduce the environmental footprint but can also lead to safer and more cost-effective manufacturing processes for this compound and its derivatives. rsc.orgresearchgate.net

Solvent-Free and Aqueous Reaction Conditions

The move away from volatile organic compounds (VOCs) has led to the exploration of water as a reaction medium and conditions devoid of any solvent.

Aqueous Synthesis: Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. The synthesis of sulfonamides in an aqueous medium is a highly effective and environmentally friendly alternative to traditional methods. sci-hub.se A typical approach involves the reaction of a sulfonyl chloride with an amine in water, often in the presence of a base like sodium carbonate (Na₂CO₃) to act as an HCl scavenger. sci-hub.semdpi.com This method, a modification of the Schotten-Baumann conditions, often results in high yields and purity, with the product precipitating out of the aqueous solution upon acidification, allowing for easy isolation by simple filtration. sci-hub.semdpi.com For instance, the reaction of p-toluenesulfonyl chloride with amino acids in an aqueous mixture containing Na₂CO₃ proceeds smoothly at room temperature, yielding the desired sulfonamide carboxylic acids in excellent yields. mdpi.com

Solvent-Free Synthesis: Solvent-free, or neat, reaction conditions represent a pinnacle of green chemistry by completely eliminating solvent-related waste. These reactions are often facilitated by thermal energy or mechanical force (mechanochemistry). mdpi.com Performing reactions neat can lead to reduced reaction times and maintain high yields and selectivity. mdpi.com For example, 1,3-dipolar cycloadditions conducted under solvent-free conditions by simply heating the neat reactants have demonstrated significant rate enhancements compared to solution-based protocols. mdpi.com This principle can be extended to sulfonamide synthesis, particularly in combination with techniques like mechanochemical milling. nih.gov

MethodologyKey ReagentsConditionsAdvantagesReference
Aqueous SynthesisSulfonyl Chloride, Amine, Na₂CO₃Room temperature, in waterHigh yields (55-98%), easy product isolation via filtration, non-toxic solvent. sci-hub.semdpi.com
Solvent-Free Synthesis (Thermal)Neat ReactantsHeating (e.g., 60-80°C)Reduced reaction times, no solvent waste, high atom economy. mdpi.com

Deep Eutectic Solvents (DES) in Sulfonamide Synthesis

Deep Eutectic Solvents (DES) have emerged as a novel class of green solvents for a wide range of chemical transformations, including sulfonamide synthesis. uniba.itnih.gov DES are mixtures of a hydrogen bond acceptor (HBA), typically a quaternary ammonium (B1175870) salt like choline (B1196258) chloride (ChCl), and a hydrogen bond donor (HBD), such as urea, glycerol, or malonic acid. uniba.itnih.gov These components form a eutectic mixture with a melting point significantly lower than that of the individual components.

A sustainable and scalable protocol for synthesizing sulfonamides from amines and sulfonyl chlorides has been developed using ChCl-based DES. uniba.itnih.gov Reactions conducted in mixtures like ChCl/glycerol or ChCl/urea can achieve yields as high as 97% at ambient temperature. uniba.itnih.gov A key advantage of DES in this context is their ability to drive the desired sulfonamidation reaction successfully over the competing hydrolysis of the sulfonyl chloride starting material. uniba.itnih.gov The eco-friendliness of this method is further validated by quantitative metrics like the E-factor and EcoScale, with products being easily isolated through extraction or filtration. uniba.itnih.gov The reusability of the DES further enhances the sustainability of the process.

Deep Eutectic Solvent (DES) Composition (ChCl-based)Molar Ratio (HBA:HBD)Reaction TimeAchieved YieldReference
Choline Chloride / Urea1:22-12 hoursUp to 97% uniba.itnih.gov
Choline Chloride / Glycerol1:22-12 hoursUp to 97% uniba.itnih.gov
Choline Chloride / Malonic Acid1:14 hoursHigh uniba.it

Mechanochemical Synthesis

Mechanochemistry utilizes mechanical energy, typically from grinding or ball-milling, to induce chemical reactions in the solid state, often in the absence of a solvent. nih.govrsc.org This high-energy milling process can break down crystal lattices and create highly reactive surfaces, facilitating reactions that might otherwise require high temperatures or catalysts in solution.

For sulfonamide synthesis, mechanochemistry offers a powerful, green alternative. A notable example is a three-component palladium-catalyzed aminosulfonylation reaction involving an aryl bromide, an amine, and potassium metabisulfite (K₂S₂O₅) as an SO₂ source. rsc.orgrsc.org This method leverages mechanical energy to combine primary or secondary amines with the other components, providing a direct route to a diverse range of sulfonamides. rsc.org The strategy demonstrates broad functional group tolerance and has been successfully scaled up to gram-level quantities, highlighting its practical utility. rsc.orgthieme-connect.com

Atom Economy and Waste Reduction Strategies

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. High atom economy indicates minimal waste generation.

Several advanced methodologies for synthesizing this compound are designed with high atom economy and waste reduction in mind:

Multi-component Reactions: The mechanochemical three-component synthesis is a prime example of maximizing atom economy. rsc.orgrsc.org By combining three starting materials in a single step to form the sulfonamide product, it avoids the stepwise approach of traditional syntheses, which often involve protection/deprotection steps and the isolation of intermediates, thereby generating more waste.

Green Solvents: The use of water or Deep Eutectic Solvents eliminates the need for hazardous and environmentally damaging VOCs like dichloromethane (B109758) or dioxane. mdpi.comuniba.it This not only prevents pollution but also simplifies product work-up and reduces the cost associated with solvent purchasing and disposal.

Catalysis: Employing catalysts, such as the palladium catalyst in mechanochemical synthesis or nanocatalysts in aqueous media, allows reactions to proceed under milder conditions and with higher efficiency, reducing energy consumption and potential by-product formation. sci-hub.sersc.org

StrategyTraditional ApproachGreen/Advanced ApproachImpact on Waste ReductionReference
Reaction DesignMulti-step synthesis with intermediate isolationOne-pot, multi-component reactionsMaximizes atom economy, reduces by-products and purification waste. rsc.orgrsc.org
Solvent ChoiceVolatile Organic Compounds (e.g., Dichloromethane, Pyridine)Water, Deep Eutectic Solvents (DES), or Solvent-FreeEliminates hazardous solvent waste, improves safety. mdpi.comuniba.itnih.gov
ReagentsStoichiometric use of bases (e.g., triethylamine)Catalytic systems, reusable solvents (DES)Reduces inorganic salt waste and allows for reagent recycling. uniba.itrsc.org

Flow Chemistry and Continuous Processing Techniques for Scalable Synthesis

Flow chemistry, or continuous processing, involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This technology offers significant advantages over traditional batch processing, especially for the scalable and safe synthesis of sulfonamides.

The synthesis of sulfonyl chlorides, key precursors to sulfonamides, can be highly exothermic and involve difficult-to-handle reagents. rsc.org Continuous flow reactors provide superior control over reaction parameters such as temperature and pressure. The small reactor volume and high surface-area-to-volume ratio allow for efficient heat dissipation, mitigating the risk of thermal runaway and improving process safety. rsc.org

A continuous flow protocol for synthesizing sulfonyl chlorides from thiols and disulfides using 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCH) has been developed, achieving a very high space-time yield of 6.7 kg L⁻¹ h⁻¹ in a small reactor volume (639 μL) with a short residence time (41 seconds). rsc.org Similarly, the subsequent reaction to form the sulfonamide can be integrated into a flow system. acs.org Automated flow platforms have been designed to synthesize entire libraries of sulfonamides, demonstrating the technology's efficiency, scalability, and impact on drug discovery by minimizing waste and employing greener media. acs.orgacs.org

Iii. Mechanistic Investigations into the Chemical Reactivity of 3,3 Dimethylbutane 1 Sulfonamide

Reaction Pathways and Transition State Analysis

The reactivity of 3,3-dimethylbutane-1-sulfonamide is multifaceted, involving various reaction pathways centered around the sulfonamide group. Understanding these pathways requires an analysis of the transition states and the inherent properties of the S-N bond.

The sulfonamide group (–SO₂NH₂) in this compound possesses both nucleophilic and electrophilic character. The nitrogen atom, with its lone pair of electrons, can act as a nucleophile, participating in reactions such as alkylation or arylation. However, the strong electron-withdrawing nature of the adjacent sulfonyl group (–SO₂–) significantly reduces the nucleophilicity of the nitrogen atom compared to that of a simple amine.

Conversely, the sulfur atom of the sulfonamide is highly electrophilic. This is due to the polarization of the S=O and S-N bonds, which draws electron density away from the sulfur atom. Consequently, the sulfur atom is susceptible to attack by nucleophiles. This electrophilic character is fundamental to many of the reactions that sulfonamides undergo, including substitution and cleavage reactions.

In the context of electrophilic amination, where a nitrogen atom is transferred to a nucleophile, sulfonamide derivatives can act as electrophilic nitrogen sources. libretexts.org For instance, N-activated sulfonamides can react with carbanions or other nucleophiles. libretexts.org Tertiary sulfonamides can be activated with agents like trichloroisocyanuric acid and triflic acid to generate electrophilic sulfonamide salts in situ, which then readily undergo nucleophilic substitution. figshare.com

The reactivity of the sulfonamide moiety can be further modulated. For example, N-sulfonylimines, formed from primary sulfonamides, can generate nucleophilic sulfinate anions under N-heterocyclic carbene (NHC) catalysis. organic-chemistry.org This transformation effectively reverses the typical electrophilic role of the sulfonamide sulfur, highlighting the versatile reactivity of this functional group.

The sulfur-nitrogen (S-N) bond is central to the chemistry of this compound. Its formation and cleavage are key steps in many synthetic and degradative processes.

S-N Bond Formation: The S-N bond is typically formed by the reaction of a sulfonyl chloride with an amine. In the case of this compound, this would involve the reaction of 3,3-dimethylbutane-1-sulfonyl chloride with ammonia (B1221849).

S-N Bond Cleavage: The S-N bond in sulfonamides is generally stable, but it can be cleaved under various conditions.

Hydrolytic Cleavage: Under acidic conditions, the S-N bond can undergo hydrolysis. researchgate.netnih.gov The reaction is often catalyzed by acids and can be promoted by heat. nih.gov For instance, ceria-catalyzed hydrolysis of sulfonamides leads to the formation of the corresponding sulfonic acid and amine. researchgate.netnih.gov The proposed mechanism involves nucleophilic attack on the electrophilic sulfur atom. researchgate.net

Reductive Cleavage: The S-N bond can be cleaved reductively. Mild and general methods have been developed for the reductive cleavage of secondary sulfonamides to generate sulfinates and amines. acs.org

Photolytic Cleavage: The sulfonamide bond is susceptible to photolytic cleavage upon irradiation with ultraviolet light, particularly at wavelengths around 2537 Å. nih.gov This process can lead to the formation of the corresponding amine and sulfonic acid.

Electrochemical Cleavage: Electrochemical methods can also be employed to cleave the S-N bond. Under reducing conditions, sulfonimides can be selectively cleaved to sulfonamides. nih.gov Conversely, under oxidizing conditions, N-C bonds in N,N'-substituted sulfonamides can be cleaved. acs.org

Mass Spectrometry Fragmentation: In mass spectrometry, the S-N bond of protonated sulfonamides often undergoes heterolytic cleavage. This fragmentation is a characteristic feature and can be used for structural identification. researchgate.netresearchgate.net Computational studies have shown that protonation on the nitrogen atom of the sulfonamide group facilitates the S-N bond dissociation. researchgate.netresearchgate.net

Computational studies on the nature of the S-N bond in sulfonamides suggest that there is minimal π-bonding contribution from the sulfur 3p orbitals. chemrxiv.org The rotational barrier around the S-N bond is primarily influenced by electronic repulsion rather than steric effects. chemrxiv.org

The presence of the bulky 3,3-dimethylbutyl (neopentyl) group in this compound makes it prone to rearrangement reactions, particularly those involving carbocation intermediates. The neopentyl group is known to hinder S_N2 reactions and slow down S_N1 reactions, often leading to rearrangements to form a more stable tertiary carbocation.

While direct studies on the rearrangement of this compound are not prevalent, analogies can be drawn from the behavior of neopentyl halides. Neopentyl bromide, for example, undergoes solvolysis with rearrangement to yield products derived from a tertiary carbocation. A similar pathway can be envisioned for the sulfonamide under conditions that favor carbocation formation at the α-carbon.

Furthermore, sulfonamides themselves can undergo various rearrangement reactions. The Smiles rearrangement is a well-known intramolecular nucleophilic aromatic substitution reaction of activated aryl sulfonamides. Although not directly applicable to this compound itself, it highlights the potential for intramolecular rearrangements within the broader class of sulfonamide compounds. More relevant are reports of rearrangements of other sulfonamide derivatives under alkaline conditions, the kinetics of which have been studied. imperial.ac.uknobelprize.orgnih.gov

Metal-Catalyzed Reaction Mechanisms

Metal catalysis offers powerful tools for the functionalization of sulfonamides, enabling reactions that are otherwise difficult to achieve. Various transition metals, including palladium, copper, and rhodium, have been employed to catalyze reactions involving the sulfonamide moiety.

In metal-catalyzed reactions, the choice of ligand is crucial as it significantly influences the catalyst's activity, selectivity, and stability. The ligand can affect the electronic and steric properties of the metal center, thereby tuning its reactivity.

Palladium-Catalyzed Reactions: In palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination for the formation of C-N bonds, bulky and electron-rich phosphine (B1218219) ligands are often employed. organic-chemistry.org These ligands promote the reductive elimination step, which is often rate-limiting, and help to stabilize the active palladium(0) species. organic-chemistry.org For the amidation of five-membered heterocycles, sterically demanding biaryl phosphine ligands have been shown to be effective. nih.gov The design of ligands is a process of matching the ligand's properties to the substrate, as different substrates will have different coordination requirements. nih.govacs.org

Copper-Catalyzed Reactions: In copper-catalyzed N-arylation of sulfonamides, various ligands, including diamines and oxalamides, have been shown to be effective. researchgate.netnih.gov These ligands can accelerate the reaction and allow for milder reaction conditions compared to traditional Ullmann-type couplings. The use of sterically encumbered N¹,N²-diaryl diamine ligands can resist catalyst deactivation and broaden the substrate scope. nih.gov

Rhodium-Catalyzed Reactions: For rhodium-catalyzed C-H activation, the ligand plays a key role in controlling the regioselectivity of the reaction. The sulfonamide group itself can act as a directing group in such transformations. researchgate.net

The following table summarizes the role of different ligands in metal-catalyzed reactions of sulfonamides.

Catalyst SystemLigand TypeRole of LigandReaction Type
PalladiumBiaryl phosphines (e.g., t-BuXPhos)Promotes reductive elimination, stabilizes Pd(0)Buchwald-Hartwig amination, Sulfonamidation of aryl nonaflates
CopperDiamines, OxalamidesAccelerates reaction, allows milder conditionsN-arylation of sulfonamides
Rhodium(Sulfonamide as directing group)Controls regioselectivityC-H activation

Understanding the catalytic cycle is essential for optimizing reaction conditions and developing new catalytic systems.

Palladium-Catalyzed Cross-Coupling: The general catalytic cycle for palladium-catalyzed C-N cross-coupling (Buchwald-Hartwig amination) involves:

Oxidative Addition: The aryl halide or triflate adds to the Pd(0) catalyst to form a Pd(II) intermediate.

Amide Binding and Deprotonation: The sulfonamide coordinates to the Pd(II) center, followed by deprotonation by a base to form a palladium amide complex.

Reductive Elimination: The C-N bond is formed as the product is eliminated from the palladium center, regenerating the Pd(0) catalyst. youtube.com In some cases, reductive elimination is the rate-limiting step. organic-chemistry.org

Copper-Catalyzed N-Arylation: The mechanism of copper-catalyzed N-arylation is still debated but is generally believed to involve a Cu(I)/Cu(III) cycle. A proposed catalytic cycle includes:

Oxidative Addition: The aryl halide adds to a Cu(I) complex to form a Cu(III) intermediate.

Amide Coordination and Deprotonation: The sulfonamide coordinates to the copper center and is deprotonated.

Reductive Elimination: The N-arylated sulfonamide is formed, and the Cu(I) catalyst is regenerated. nih.gov

Rhodium-Catalyzed C-H Activation: The mechanism of rhodium-catalyzed C-H activation often involves a concerted metalation-deprotonation (CMD) step. nih.gov For allylic C-H amination, the cycle may involve:

C-H Activation: The Rh(III) catalyst activates an allylic C-H bond to form a Rh(III)-allyl intermediate.

Oxidation: An external oxidant oxidizes the Rh(III) to a Rh(IV) species.

Reductive Elimination: The C-N bond is formed through reductive elimination from the Rh(IV) intermediate, regenerating a Rh(II) species which is then re-oxidized to Rh(III). nih.govchemrxiv.org

Acid-Base Properties and their Influence on Reactivity and Chemical Transformations

The acid-base properties of the sulfonamide group are critical to understanding the compound's reactivity and behavior in different chemical environments.

The sulfonamide functional group (-SO₂NH₂) is notably acidic. The strong electron-withdrawing character of the two sulfonyl oxygen atoms stabilizes the negative charge on the nitrogen atom after deprotonation, making the N-H proton susceptible to removal by a base. nih.gov For simple primary alkylsulfonamides, the pKa value is typically in the range of 10 to 11. While the specific pKa of this compound has not been reported, it is expected to be similar to that of methanesulfonamide (B31651) (pKa ≈ 10.9).

The state of protonation—whether the compound exists in its neutral form (R-SO₂NH₂) or as its conjugate base anion (R-SO₂NH⁻)—is dependent on the pH of the solution. This speciation has a profound impact on chemical reactivity. rsc.org For instance, studies on sulfadiazine (B1682646) have shown that the deprotonated anionic form is more susceptible to direct photolysis than the neutral form. rsc.org The rate of photolysis and the quantum yield (the efficiency of a photon in causing a chemical reaction) can vary significantly between the different protonation states of a sulfonamide. researchgate.net

At a typical environmental pH of 7, this compound will exist almost exclusively in its neutral, protonated form. Its reactivity in chemical transformations, including solubility and nucleophilicity, will thus be dictated by the properties of this neutral species. In strongly alkaline conditions (pH > 11), the anionic form would predominate, leading to different reactivity profiles.

Table 2: Acidity (pKa) of Representative Sulfonamides
CompoundStructure TypepKa
MethanesulfonamideAlkylsulfonamide~10.9 (Predicted)
SulfanilamideArylsulfonamide10.4
SulfadiazineHeterocyclic Arylsulfonamide6.5
SulfathiazoleHeterocyclic Arylsulfonamide7.1
SulfamethoxazoleHeterocyclic Arylsulfonamide5.6
Sources: General sulfonamide chemistry, with specific values for comparison. The acidity is significantly enhanced by aryl and heterocyclic groups.
Table 3: Direct Photolysis Quantum Yields for Different Protonation States of Representative Sulfonamides
SulfonamideProtonation StateQuantum Yield (Φ)
SulfisoxazoleCationic0.7 ± 0.3
SulfisoxazoleNeutral0.05 ± 0.01
SulfisoxazoleAnionic0.08 ± 0.02
SulfamethizoleCationic0.02 ± 0.01
SulfamethizoleNeutral<0.005
SulfamethizoleAnionic0.02 ± 0.01
Source: researchgate.net. This table illustrates how the efficiency of direct photolysis is highly dependent on the acid-base speciation of the sulfonamide.

V. Theoretical and Computational Chemistry Approaches to 3,3 Dimethylbutane 1 Sulfonamide

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of 3,3-Dimethylbutane-1-sulfonamide. mdpi.com Methods such as B3LYP and B3PW91 have proven effective for studying sulfonamide-containing molecules. mdpi.comcyberleninka.ru These calculations typically begin with geometry optimization, where the molecule's lowest-energy conformation is determined by finding the minimum on the potential energy surface. For sulfonamides, it is crucial to use basis sets that include polarization functions, such as the 6-31G(d,p) or DGDZVP basis sets, to accurately describe the geometry around the hypervalent sulfur atom. mdpi.comresearchgate.net

The electronic structure and charge distribution dictate the molecule's polarity, solubility, and sites of reactivity. For this compound, quantum calculations can generate Molecular Electrostatic Potential (MEP) maps. These maps visualize the charge distribution, highlighting electron-rich regions (negative potential), typically around the electronegative oxygen and nitrogen atoms of the sulfonamide group, and electron-poor regions (positive potential), usually around the hydrogen atoms, particularly the one attached to the nitrogen.

This analysis reveals that the oxygen atoms of the sulfonyl group (SO₂) and the nitrogen atom are primary sites for electrophilic attack, while the amide hydrogen (N-H) is a potential site for nucleophilic interaction. Natural Bond Orbital (NBO) analysis can further quantify the charge distribution by assigning partial charges to each atom, providing a more detailed picture of the molecule's polarity.

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to explain and predict chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com The HOMO is the orbital most likely to donate electrons in a reaction (acting as a nucleophile), while the LUMO is the most likely to accept electrons (acting as an electrophile). libretexts.org

For this compound, the HOMO is expected to be localized primarily on the sulfonamide group, specifically involving the lone pair electrons of the nitrogen and oxygen atoms. The LUMO is likely to be an antibonding orbital (σ*) associated with the S-O or S-N bonds. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and reactivity. numberanalytics.com A smaller gap suggests higher reactivity. DFT calculations can precisely determine the energies and spatial distributions of these orbitals.

Table 1: Illustrative Frontier Molecular Orbital Data for a Sulfonamide Derivative

ParameterDescriptionTypical Energy Range (eV)
E(HOMO) Energy of the Highest Occupied Molecular Orbital-7.0 to -9.0
E(LUMO) Energy of the Lowest Unoccupied Molecular Orbital0.5 to 2.0
HOMO-LUMO Gap E(LUMO) - E(HOMO)7.5 to 11.0

Note: This table provides typical energy ranges for sulfonamides based on computational studies and is for illustrative purposes only. Specific values for this compound require dedicated calculation.

Quantum chemical calculations are instrumental in mapping out potential reaction pathways for this compound. By calculating the energies of reactants, products, and, most importantly, transition states, chemists can determine the activation energy of a reaction. This information is vital for predicting reaction rates and understanding mechanisms at a molecular level.

For instance, studying the deprotonation of the sulfonamide N-H group or its reaction with an electrophile would involve locating the transition state structure for the specific reaction. The calculated energy of this transition state relative to the reactants provides the energy barrier, indicating how feasible the reaction is under given conditions.

Molecular Dynamics Simulations for Conformational Analysis and Dynamics

While quantum calculations are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. mdpi.com For this compound, MD simulations can reveal its conformational flexibility. The molecule possesses several rotatable bonds, including the C-C bonds in the butyl chain and the C-S bond.

MD simulations track the atomic positions over time by solving Newton's equations of motion, allowing for the exploration of the molecule's conformational landscape. nih.gov This can identify the most stable and frequently occurring conformations in different environments (e.g., in a vacuum, in water, or in an organic solvent). This analysis is crucial for understanding how the molecule's shape influences its interactions with other molecules, such as biological receptors or solvent molecules.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Theoretical methods can accurately predict spectroscopic data, which serves as a powerful tool for structure verification and analysis.

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, often used with DFT, is a reliable approach for calculating nuclear magnetic shielding tensors, which are then converted into NMR chemical shifts (¹H and ¹³C). cyberleninka.rumdpi.com By comparing the calculated shifts with experimental data, one can confirm the proposed molecular structure. epstem.netresearchgate.net Discrepancies between calculated and experimental values can often be explained by intermolecular interactions, such as hydrogen bonding in the solvent. mdpi.com

Vibrational Frequencies: The same DFT calculations used for geometry optimization also yield vibrational frequencies corresponding to the normal modes of the molecule. These calculated frequencies correlate with the peaks observed in Infrared (IR) and Raman spectra. It is standard practice to apply a scaling factor to the calculated frequencies to correct for approximations in the theoretical model and anharmonicity, leading to excellent agreement with experimental spectra. epstem.netnih.gov This allows for the confident assignment of spectral bands to specific molecular motions, such as the characteristic stretches of the N-H bond and the symmetric and asymmetric stretches of the S=O bonds.

Table 2: Illustrative Comparison of Experimental and Calculated Spectroscopic Data

ParameterExperimental ValueCalculated Value (Example Method: B3LYP/6-31G(d,p))Assignment
¹H NMR Shift (ppm) Hypothetical 3.53.6-CH₂-SO₂-
¹³C NMR Shift (ppm) Hypothetical 55.054.2-CH₂-SO₂-
IR Frequency (cm⁻¹) Hypothetical 32503245 (scaled)N-H stretch
IR Frequency (cm⁻¹) Hypothetical 13301325 (scaled)SO₂ asymmetric stretch
IR Frequency (cm⁻¹) Hypothetical 11501148 (scaled)SO₂ symmetric stretch

Note: This table is for illustrative purposes to show how theoretical data is compared with experimental results. Actual data requires specific experimental measurement and calculation for this compound.

Intermolecular Interaction Analysis (e.g., Hydrogen Bonding, Dispersion Forces)

The biological and physical properties of this compound are heavily influenced by its intermolecular interactions.

Hydrogen Bonding: The sulfonamide group is a potent hydrogen-bonding motif. The N-H group acts as a hydrogen bond donor, while the two sulfonyl oxygen atoms are strong hydrogen bond acceptors. nih.gov This allows the molecule to form strong intermolecular hydrogen bonds with itself (forming dimers or larger aggregates) or with other molecules like water or protein residues. libretexts.orgweebly.com The strength and geometry of these bonds can be analyzed using quantum chemical methods. nih.gov

Computational tools like the Quantum Theory of Atoms in Molecules (QTAIM) and the Non-Covalent Interaction (NCI) index can be used to analyze and visualize these weak interactions, providing detailed insights into the forces that govern the supramolecular structure and recognition properties of this compound. mdpi.com

Cheminformatics and Machine Learning in Sulfonamide Research

Cheminformatics and machine learning have become indispensable tools in the study of sulfonamides, a broad class of compounds with diverse biological activities. nih.govnih.gov These computational approaches enable the efficient analysis of large chemical datasets to identify relationships between molecular structure and biological or physicochemical properties, a process known as Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR). nih.govresearchgate.netmdpi.com While specific research focusing exclusively on this compound is limited in the public domain, the methodologies applied to the broader sulfonamide class are directly applicable to understanding its potential behavior and for designing novel derivatives.

The general workflow in cheminformatics and machine learning for drug discovery involves several key steps. nih.gov It begins with the extraction and processing of chemical data, often from large databases like ChEMBL. researchgate.net Molecules are then represented numerically using molecular descriptors or fingerprints, which capture various aspects of their topology, geometry, and electronic properties. nih.govnih.gov These numerical representations serve as the input for machine learning algorithms to build predictive models. nih.gov

Several machine learning models are commonly employed in sulfonamide research, including:

Multiple Linear Regression (MLR): This method establishes a linear relationship between a set of molecular descriptors and a biological activity or property. nih.govresearchgate.net

Support Vector Machines (SVM): SVMs are powerful for both classification (e.g., active vs. inactive) and regression tasks. mdpi.comresearchgate.net

Random Forest (RF): An ensemble method that builds multiple decision trees and merges them to get a more accurate and stable prediction. researchgate.net

Artificial Neural Networks (ANN): These models, inspired by the human brain, can capture complex non-linear relationships in the data. researchgate.net

These models are rigorously validated to ensure their predictive power. youtube.com A crucial aspect of this process is the division of the dataset into training, validation, and test sets. The model is built on the training set, tuned on the validation set, and its final performance is assessed on the unseen test set to ensure its generalizability to new compounds. youtube.com

A significant area of application for these methods in sulfonamide research is the prediction of biological activity. For instance, QSAR studies have been successfully used to model the carbonic anhydrase inhibitory activity of sulfonamides. nih.govresearchgate.net These models identify key molecular features that are crucial for potent inhibition, thereby guiding the design of new and more effective inhibitors. nih.govnih.gov Similarly, machine learning models have been developed to predict the anticancer activity of sulfonamide derivatives against various cancer cell lines. nih.gov

Another important application is the prediction of physicochemical properties and absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov For example, QSPR models have been developed to predict thermodynamic properties like the enthalpy of formation and Gibbs free energy for sulfonamide drugs. researchgate.net Machine learning has also been employed to predict the adsorption of sulfonamide antibiotics by biochar, which is relevant for environmental remediation. nih.gov

The interpretability of these models is also a key area of focus. Understanding which molecular features are driving the predictions allows chemists to rationally design new molecules with desired properties. youtube.commdpi.com For example, by analyzing a QSAR model, researchers can identify which functional groups or structural motifs contribute positively or negatively to the biological activity of a sulfonamide. nih.govyoutube.com

While the direct application of these advanced computational techniques to this compound is not extensively documented in publicly available literature, the established methodologies for the broader sulfonamide class provide a robust framework for its future investigation. By applying QSAR and machine learning models, researchers can predict its potential biological activities, physicochemical properties, and guide the synthesis of novel derivatives with tailored characteristics.

Table 1: Examples of Machine Learning Applications in Sulfonamide Research

Research AreaMachine Learning Models UsedKey Findings & PredictionsCitations
Carbonic Anhydrase Inhibition Multiple Linear Regression (MLR), Eigenvalue (EVA) methodIdentified key molecular descriptors for inhibitory activity (Ki); developed predictive QSAR models. nih.govresearchgate.net
Anticancer Activity Multiple Linear Regression (MLR)Determined that properties like mass, polarizability, and specific bond frequencies are key predictors of anticancer activity. nih.gov
Antimicrobial Activity Prediction Random Forest (RF), Artificial Neural Network (ANN), Support Vector Machine (SVM)High prediction accuracy (99.30% - 99.55%) for identifying sulfonamide-like molecules from phytochemicals. researchgate.net
Environmental Adsorption Wasserstein Generative Adversarial Network (WGAN), Extreme Gradient BoostingImproved prediction of sulfonamide antibiotic adsorption on biochar by augmenting the training dataset. nih.gov
Thermodynamic Property Prediction Genetic Algorithm-Multiple Linear Regression (GA-MLR)Developed QSPR models to predict enthalpy of formation and Gibbs free energy of sulfonamide drugs. researchgate.net

Vi. Applications and Roles of 3,3 Dimethylbutane 1 Sulfonamide in Advanced Chemical and Material Sciences

As a Synthetic Intermediate for Complex Molecular Architectures

There is no readily available scientific literature detailing the use of 3,3-dimethylbutane-1-sulfonamide as a synthetic intermediate for creating complex molecular structures.

Precursor for Advanced Organic Materials (e.g., Functional Polymers, Supramolecular Assemblies)

The role of this compound as a precursor for advanced organic materials such as functional polymers or supramolecular assemblies is not documented in the accessible scientific literature. Searches for its incorporation into polymer backbones or its use in the self-assembly of larger structures did not yield any relevant results.

Role as a Ligand in Catalysis

Information regarding the application of this compound as a ligand in catalytic processes is not available in the public domain.

Chiral Ligands for Asymmetric Synthesis

There is no evidence to suggest that chiral derivatives of this compound are utilized as ligands in asymmetric synthesis. The field of chiral sulfonamides is extensive, but this specific compound does not appear in studies related to enantioselective catalysis.

Ligands for Transition Metal Catalysis

No studies were identified that employ this compound as a ligand for transition metal catalysis. Its coordination properties and efficacy in catalytic cycles have not been reported.

Analytical Chemistry Methodologies

The application of this compound in analytical chemistry methodologies is not described in the available literature. There are no documented uses of this compound as a standard, reagent, or derivatizing agent in analytical techniques.

Derivatization Reagents for Enhanced Detection and Separation

Currently, there is no specific information available in peer-reviewed literature or technical documentation to suggest that this compound is actively employed as a derivatization reagent for the purpose of enhancing the detection and separation of analytes in chromatographic or other analytical techniques. The structural features of a sulfonamide, with its potential for hydrogen bonding and the presence of a sulfonyl group, could theoretically be functionalized for such purposes. However, no studies detailing such applications for this specific compound have been found.

Standards for Chromatographic and Spectroscopic Analysis

The use of this compound as a certified reference material or an internal standard for chromatographic and spectroscopic analysis is not documented in publicly available scientific resources. While its stable structure could make it a candidate for such applications, there is no evidence of its commercial availability as an analytical standard or its use in validated analytical methods. For a compound to serve as a reliable standard, it typically requires extensive characterization and certification, for which no records for this compound exist in this context.

Chemical Probes for Investigating Reaction Mechanisms

There is a lack of published research detailing the use of this compound as a chemical probe to investigate reaction mechanisms. The neopentyl group (3,3-dimethylbutyl) in its structure is sterically hindering, which could potentially be exploited to study the steric effects in chemical reactions. However, no specific studies have been identified where this compound has been utilized to elucidate reaction pathways or to trap reactive intermediates.

Vii. Structure Reactivity Relationships and Design Principles for Sulfonamide Based Systems Focusing on 3,3 Dimethylbutane 1 Sulfonamide and Its Analogs

Influence of Steric and Electronic Parameters on Sulfonamide Reactivity

The reactivity of the sulfonamide moiety is profoundly influenced by the steric and electronic nature of its substituents. In 3,3-Dimethylbutane-1-sulfonamide, the defining feature is the 3,3-dimethylbutyl group, commonly known as the neopentyl group.

Steric Effects: The neopentyl group is exceptionally bulky. This steric hindrance can significantly control the reaction rates of the sulfonamide. For instance, in reactions involving the sulfonamide nitrogen or the sulfur center, the bulky alkyl group can impede the approach of reactants, thereby slowing down the reaction rate. researchgate.netnih.gov Studies on related systems have shown that steric bulk near a reaction center is highly effective in retarding the rate of Michael addition reactions. researchgate.net In the case of this compound, this steric shielding would be expected to decrease its susceptibility to nucleophilic attack at the sulfur atom and hinder reactions involving the deprotonated nitrogen. This effect is crucial in catalytic processes where ligand architecture is designed to have a controlled steric environment to protect the catalytic center and guide the reaction pathway. acs.org

Table 1: Influence of Substituent Parameters on Sulfonamide Properties

ParameterSubstituent Example (on Sulfur)Effect on Reactivity/Properties
Steric Hindrance Neopentyl (as in this compound)Decreases reaction rates at the sulfur and nitrogen atoms by blocking reactant approach. researchgate.netnih.gov
MethylLess steric hindrance compared to neopentyl, allowing for faster reaction rates.
Electronic Effect Aryl GroupCan withdraw or donate electron density via resonance and inductive effects, modulating N-H acidity.
Alkyl Group (e.g., Neopentyl)Weakly electron-donating (inductive effect), slightly counteracting the sulfonyl group's pull.
Electron-withdrawing group (e.g., on an attached aryl ring)Increases N-H acidity; weakens sigma-bonding but can improve pi-bonding in metal complexes. nih.gov

Rational Design Strategies for Modulating Chemical Properties and Function

The predictable nature of steric and electronic effects allows for the rational design of sulfonamide-based molecules with tailored properties. nih.gov The goal is often to optimize interactions with biological targets or to control the assembly of materials. nih.gov

Strategies for modulating properties often involve:

Varying Steric Bulk: As seen with this compound, introducing bulky groups can enhance selectivity by preventing unwanted side reactions or by forcing specific binding conformations. acs.org In drug design, this can lead to improved affinity and selectivity for a target protein.

Introducing Additional Functional Groups: Incorporating other functional groups can introduce new interaction sites. For example, adding a pyridine (B92270) group can create an intramolecular hydrogen bond, which in turn modulates the hydrogen-bond acceptor properties of the sulfonamide oxygens through cooperative effects. rsc.org This principle of hybridization is a common strategy to develop novel derivatives with enhanced or multiple functions. nih.gov

For a molecule like this compound, rational design could involve replacing the neopentyl group with other bulky moieties to subtly alter conformational preferences or introducing functional groups onto the alkyl chain to create additional interaction points without sacrificing the steric shielding of the sulfonamide core.

Conformational Effects on Reaction Outcomes and Intermolecular Interactions

The three-dimensional shape, or conformation, of a sulfonamide molecule is a critical determinant of its physical and biological properties. researchgate.net The conformational preferences of the sulfonamide group itself, particularly the rotation around the S-N and S-C bonds, dictate the spatial arrangement of its hydrogen-bond donors and acceptors.

In this compound, the large neopentyl group significantly restricts free rotation around the C-S bond. This leads to a more limited set of low-energy conformations compared to a sulfonamide with a smaller alkyl substituent. The staggered conformations that minimize steric clash between the bulky t-butyl end of the neopentyl group and the sulfonyl oxygens would be heavily favored.

Such conformational rigidity has several consequences:

Predictable Intermolecular Interactions: A well-defined molecular shape leads to more predictable and often stronger intermolecular interactions, as the interacting groups (the sulfonamide N-H and O) are held in optimal orientations. researchgate.net

Influence on Reaction Pathways: The preferred conformation can influence the trajectory of an approaching reactant, potentially favoring one reaction pathway over another.

Pre-organization for Binding: In a biological context, a conformationally restricted molecule may better match the shape of a binding site, leading to higher affinity as less entropy is lost upon binding. This concept is a key principle in structure-based drug design. nih.gov

The study of different sulfonamide polymorphs (different crystal forms of the same molecule) reveals that even subtle changes in conformation can lead to vastly different packing arrangements and intermolecular interactions in the solid state. nih.gov

Hydrogen Bonding Networks and their Impact on Chemical Behavior and Crystal Structures

The sulfonamide group is an excellent hydrogen-bonding moiety, possessing one hydrogen bond donor (the N-H group) and two strong hydrogen bond acceptors (the two sulfonyl oxygens). This allows sulfonamides to form robust and predictable hydrogen-bonding networks, which are the primary drivers of their crystal packing and supramolecular structures. nih.govresearchgate.net

Common hydrogen-bonding patterns, or synthons, observed in sulfonamide crystal structures include:

Catemer Motif: A chain-like pattern where the N-H of one molecule donates to a sulfonyl oxygen of the next, forming a C(4) chain in graph set notation. nih.govresearchgate.net

Dimer Motif: Two molecules form a cyclic dimer via two N-H···O hydrogen bonds, creating an R²₂(8) ring. This is a very common and stable interaction. researchgate.net

The specific pattern that forms depends on factors like the presence of other functional groups and the steric demands of the substituents. nih.gov In the case of this compound, the large, non-polar neopentyl group is expected to have a significant impact on the crystal structure. It is sterically incompatible with the formation of dense, tightly packed hydrogen-bonded networks.

Therefore, the crystal structure would likely exhibit a segregated or layered arrangement. One would predict the formation of polar regions where the sulfonamide headgroups interact with each other via N-H···O hydrogen bonds (forming chains or dimers), and non-polar regions dominated by van der Waals interactions between the bulky neopentyl tails. researchgate.net This segregation is a common feature in the crystal engineering of amphiphilic molecules and influences properties like solubility and crystal morphology. The presence of the bulky group makes it less likely for complex, three-dimensional hydrogen-bonded networks to form, favoring simpler, lower-dimensional motifs (like chains or layers). nih.gov

Table 2: Common Hydrogen Bond Patterns in Sulfonamide Crystal Structures

Pattern NameGraph Set NotationDescriptionReference
Catemer (Chain) C(4)The N-H donor of one molecule interacts with a sulfonyl oxygen of an adjacent molecule, forming an infinite chain. researchgate.net
Dimer (Ring) R²₂(8)Two molecules form a cyclic motif through a pair of N-H···O hydrogen bonds. researchgate.net
Zigzag/Helical Chains -Variations of the catemer motif, often found in aromatic sulfonamides, leading to more complex 1D structures. nih.gov

Viii. Broader Impact and Future Outlook in Sulfonamide Chemistry Research

Methodological Advancements in Sulfonamide Synthesis and Reactivity

The synthesis of sulfonamides has moved far beyond traditional methods, with modern research focusing on efficiency, sustainability, and broader substrate applicability. The classic approach, reacting amines with sulfonyl chlorides, is often robust but can be limited by the harsh reagents required for sulfonyl chloride preparation, such as chlorosulfonic acid. rsc.orgnih.gov

Recent decades have seen a surge in innovative synthetic strategies:

Transition-Metal Catalysis: Palladium-catalyzed reactions have enabled the one-pot synthesis of aryl sulfonamides from aryl halides or triflates, bypassing the need to isolate reactive intermediates. rsc.org Copper catalysis has also emerged as a powerful tool, facilitating the synthesis of sulfonamides from aryl boronic acids and even unactivated carboxylic acids through decarboxylative halosulfonylation. acs.orgnih.govprinceton.edu This latter method allows for the use of the same coupling partners as traditional amide synthesis, significantly accelerating the creation of amide bioisosteres. nih.govprinceton.edu

Photoredox and Electrochemical Synthesis: Visible-light photoredox catalysis provides a mild and efficient pathway for generating sulfonyl radicals from various precursors, enabling C-S bond formation under environmentally benign conditions. acs.orgrsc.org Synergistic photoredox and copper catalysis have been shown to accommodate a wide range of substrates, including electron-deficient amines, which were previously challenging. acs.org Similarly, electrochemical synthesis, particularly in continuous flow setups, offers a sustainable approach by avoiding stoichiometric oxidants and reductants and allowing for precise control over reactivity. kit.eduresearchgate.net This method can directly produce sulfonamides from non-prefunctionalized arenes, amines, and sulfur dioxide. kit.edu

Novel Reagent Strategies: The use of sulfur dioxide surrogates, such as 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) and potassium metabisulfite (B1197395), has become an effective strategy for introducing the sulfonyl group. rsc.orgthieme-connect.com These reagents are often safer and easier to handle than gaseous sulfur dioxide. thieme-connect.com Furthermore, methods have been developed for the direct oxidative coupling of thiols and amines, streamlining synthetic routes by avoiding pre-functionalization steps. rsc.org

One-Pot and Multicomponent Reactions: Efficiency in synthesis is significantly enhanced by one-pot, three-component reactions. For instance, a metal-free approach has been described that combines nitroarenes, (hetero)arylboronic acids, and potassium pyrosulfite to yield a broad range of sulfonamides through sequential C-S and S-N bond formation. nih.gov

MethodKey FeaturesTypical PrecursorsAdvantagesReferences
Traditional SynthesisTwo-step process involving sulfonyl chloride formation and subsequent amination.Arenes, Amines, Chlorosulfonic AcidHigh yields for simple substrates. rsc.orgnih.gov
Palladium-Catalyzed CouplingOne-pot synthesis from aryl halides.Aryl Halides, Amines, SO₂ SourceAvoids isolation of sulfonyl halides. rsc.org
Copper-Catalyzed Decarboxylative CouplingConverts carboxylic acids directly to sulfonamides.Carboxylic Acids, Amines, SO₂ SourceUses common amide coupling partners. nih.govprinceton.edu
Photoredox CatalysisMild, light-induced generation of sulfonyl radicals.Aryl Radical Precursors, Amines, SO₂ SourceHigh functional group tolerance, applicable to electron-deficient amines. acs.orgrsc.org
Electrochemical SynthesisReagent-free activation using electricity, often in flow.Arenes, Amines, SO₂Sustainable, high atom economy, scalable. kit.eduresearchgate.net

Integration with Emerging Technologies (e.g., Automation, AI in Chemical Synthesis)

Automation and Flow Chemistry: Automated flow synthesis platforms have become instrumental in preparing sulfonamide libraries for high-throughput screening. acs.orgnih.govacs.org These systems enable the rapid, sequential synthesis of diverse compounds with high purity, often eliminating the need for traditional column chromatography. acs.orgnih.govacs.org By employing techniques like "catch and release" protocols on solid supports, primary sulfonamides can be efficiently converted to secondary sulfonamides in a fully automated process. nih.govacs.org The use of flow chemistry also improves safety and scalability, particularly for reactions involving hazardous reagents or unstable intermediates. acs.orgmdpi.com

Artificial Intelligence and Machine Learning: AI is increasingly being deployed to accelerate the design-make-test cycle in drug discovery. technologynetworks.comoxfordglobal.com Machine learning algorithms can analyze vast datasets to predict reaction outcomes, suggest optimal synthetic pathways, and design novel molecules with desired properties. oxfordglobal.comresearchgate.net For instance, the Chemistry42 software platform integrates AI with computational chemistry to generate new molecular structures. researchgate.net This synergy between AI and automation allows researchers to evaluate more possibilities efficiently, reducing the time to identify promising new chemical entities from years to months. technologynetworks.com The iterative cycle, where data from automated synthesis workflows are fed back into the AI to refine future predictions, creates a powerful tool for discovery. technologynetworks.com

TechnologyApplication in Sulfonamide ChemistryKey BenefitsReferences
Automated Flow SynthesisRapid generation of sulfonamide libraries; scalable production.Increased throughput, high purity, enhanced safety, waste minimization. acs.orgnih.govmdpi.comresearchgate.net
Artificial Intelligence (AI) / Machine LearningPredicting reaction outcomes, optimizing synthesis routes, de novo molecular design.Accelerates discovery, streamlines R&D, identifies novel structures. technologynetworks.comoxfordglobal.comresearchgate.net
Integrated PlatformsCombining automated synthesis with in-line biological screening.Creates a seamless "design-make-test" cycle for rapid evaluation. technologynetworks.comresearchgate.net

Interdisciplinary Research Opportunities in Pure Chemistry

The unique properties of the sulfonamide functional group create fertile ground for interdisciplinary research, extending its relevance beyond medicinal chemistry into new domains of pure and applied chemistry.

Materials Science: The sulfonamide linkage serves as a valuable bioisostere for the amide bond, offering improved hydrolytic stability and different hydrogen bonding capabilities. nih.govprinceton.edu These properties are being explored in materials science, for example, to tune the gelation properties of physical gels. nih.gov The ability to systematically modify the N-substituent on the sulfonamide allows for fine-tuning of intermolecular interactions, opening avenues for the rational design of new soft materials with specific physical characteristics.

Computational and Theoretical Chemistry: The development of new synthetic methods is increasingly supported by computational studies to elucidate complex reaction mechanisms. nih.govmdpi.comacs.org For example, density functional theory (DFT) calculations are used to investigate the potential energy surfaces of reaction intermediates, such as the cyclization pathways of nitrogen-centered radicals in sulfonamide-containing substrates. acs.org These theoretical insights are crucial for understanding selectivity, predicting reactivity, and guiding the design of more efficient catalytic systems. nih.govacs.org

Bioinorganic Chemistry: The coordination chemistry of sulfonamides with metal ions is a growing area of research. researchgate.netmdpi.comnih.gov Schiff base sulfonamides, for instance, are versatile ligands that form stable complexes with a variety of transition metals. researchgate.net Studying the physicochemical properties of these metal complexes, such as their electrochemical profiles and structural geometries, provides fundamental insights into coordination chemistry and can reveal novel reactivity. mdpi.comnih.gov This research bridges organic synthesis with inorganic chemistry, exploring how metal coordination can modulate the properties of the organic ligand. nih.gov

Q & A

Q. What are the standard synthetic routes for 3,3-Dimethylbutane-1-sulfonamide, and how are intermediates purified?

Synthesis typically involves sulfonation of 3,3-dimethylbutanol followed by amidation. Key steps include:

  • Sulfonation: Reaction of 3,3-dimethylbutanol with chlorosulfonic acid under controlled temperatures (0–5°C) to form the sulfonyl chloride intermediate. Excess reagents are quenched with ice-water .
  • Amidation: The sulfonyl chloride is reacted with ammonia or ammonium hydroxide to yield the sulfonamide. Purification often employs recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: ethyl acetate/hexane) to remove unreacted reagents and byproducts .
  • Critical Parameters: Strict temperature control during sulfonation minimizes side reactions (e.g., decomposition or over-sulfonation) .

Q. What spectroscopic methods are most reliable for characterizing this compound?

  • IR Spectroscopy: Strong absorption bands at ~1350 cm⁻¹ (asymmetric S=O stretch) and ~1150 cm⁻¹ (symmetric S=O stretch) confirm the sulfonamide group. N-H stretches appear at ~3300 cm⁻¹ .
  • NMR: ¹H NMR shows signals for the dimethylbutane backbone (δ 1.2–1.4 ppm, singlet for two equivalent CH₃ groups) and the sulfonamide NH₂ (δ 4.8–5.2 ppm, broad). ¹³C NMR confirms the quaternary carbon at δ 35–40 ppm .
  • Mass Spectrometry: Molecular ion peaks at m/z 179 (M⁺) and fragment ions at m/z 123 (loss of SO₂NH₂) .

Advanced Research Questions

Q. How can researchers optimize reaction yields for this compound derivatives with bulky substituents?

  • Steric Hindrance Mitigation: Use polar aprotic solvents (e.g., DMF) to stabilize intermediates and enhance nucleophilic attack. For example, substituting ammonia with primary amines (e.g., benzylamine) requires elevated temperatures (60–80°C) and extended reaction times (24–48 hrs) .
  • Catalysis: Lewis acids like AlCl₃ or ZnCl₂ (5–10 mol%) improve sulfonation efficiency by activating chlorosulfonic acid .
  • Data-Driven Adjustment: Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane 1:3) and adjust stoichiometry if intermediates accumulate .

Q. How should contradictory spectral data (e.g., unexpected NMR shifts) be resolved during structural validation?

  • Artifact Identification: Check for residual solvents (e.g., DMSO-d₆ at δ 2.5 ppm in ¹H NMR) or moisture (broad OH/NH peaks). Repurify via column chromatography if impurities persist .
  • Isotopic Labeling: Synthesize deuterated analogs (e.g., ND₂ instead of NH₂) to distinguish overlapping NH₂ and solvent peaks .
  • Computational Validation: Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA) to confirm assignments .

Q. What strategies are effective for analyzing sulfonamide stability under varying pH conditions?

  • Kinetic Studies: Perform pH-rate profiling (pH 1–12) using UV-Vis spectroscopy to monitor degradation (λmax ~260 nm for sulfonamide decomposition). Buffers like phosphate (pH 2–8) and carbonate (pH 9–12) are recommended .
  • Degradation Pathways: Acidic conditions hydrolyze sulfonamides to sulfonic acids, while alkaline conditions promote desulfonation. LC-MS identifies degradation products (e.g., 3,3-dimethylbutane-1-sulfonic acid at m/z 165) .

Q. How can researchers design analogs to probe the role of the sulfonamide group in biological activity?

  • Bioisosteric Replacement: Substitute the sulfonamide with phosphonamides or carboxamides. For example, replace -SO₂NH₂ with -PO(OH)NH₂ via Arbuzov reaction .
  • Structure-Activity Relationship (SAR): Synthesize derivatives with modified alkyl chains (e.g., 3,3-diethylbutane) and compare inhibitory potency in enzyme assays (e.g., carbonic anhydrase) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.